2-Methyl-2-pentadecene

Description

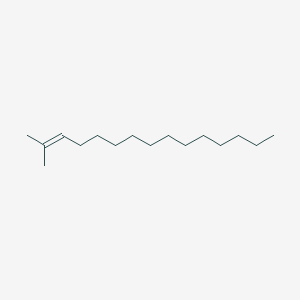

Structure

2D Structure

3D Structure

Properties

CAS No. |

70872-68-3 |

|---|---|

Molecular Formula |

C16H32 |

Molecular Weight |

224.42 g/mol |

IUPAC Name |

2-methylpentadec-2-ene |

InChI |

InChI=1S/C16H32/c1-4-5-6-7-8-9-10-11-12-13-14-15-16(2)3/h15H,4-14H2,1-3H3 |

InChI Key |

XGTFGRHQZHQLOP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC=C(C)C |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Chemical Transformations of 2 Methyl 2 Pentadecene

Mechanistic Studies of Electrophilic Additions to Branched Alkenes

Electrophilic addition is a fundamental reaction for alkenes, where the electron-rich π-bond attacks an electrophile. libretexts.org For an unsymmetrical and branched alkene like 2-Methyl-2-pentadecene, the orientation of this addition is governed by predictable electronic principles.

When a protic acid like hydrogen bromide (HBr) is added to an unsymmetrical alkene, the reaction's regioselectivity—the specific orientation of the addition—is described by Markovnikov's rule. chemguide.co.uk The rule states that the proton (the electrophile) adds to the carbon atom of the double bond that already bears the greater number of hydrogen atoms. chemguide.co.uk In the case of this compound, the double bond is between C2 and C3. C2 is bonded to two methyl groups and has no hydrogen atoms, while C3 is bonded to a methylene (B1212753) group (-CH2-) and has no directly attached hydrogen atoms but is part of the longer alkyl chain.

However, the modern understanding of this rule is based on the stability of the intermediate carbocation formed during the reaction. The electrophile (e.g., H⁺ from HBr) adds to the double bond in a way that generates the most stable carbocation intermediate. pearson.com For this compound, there are two potential pathways for protonation:

Pathway A: Protonation at the C3 position would lead to a tertiary carbocation at the C2 position.

Pathway B: Protonation at the C2 position would result in a secondary carbocation at the C3 position.

Tertiary carbocations are significantly more stable than secondary carbocations. study.comlibretexts.org Consequently, Pathway A is overwhelmingly favored, and the reaction proceeds almost exclusively through the tertiary carbocation intermediate. The subsequent attack by the nucleophile (e.g., Br⁻) on this carbocation yields the Markovnikov product. libretexts.org

| Pathway | Protonation Site | Carbocation Intermediate | Stability | Major/Minor Product |

|---|---|---|---|---|

| A (Favored) | C3 | Tertiary (at C2) | More Stable | Major Product (2-Bromo-2-methylpentadecane) |

| B (Disfavored) | C2 | Secondary (at C3) | Less Stable | Minor or Unobserved Product |

The stability of carbocations is a critical factor determining the outcome of electrophilic additions. The order of stability is tertiary > secondary > primary, which can be explained by two main electronic effects:

Inductive Effect: Alkyl groups are electron-donating. They push electron density toward the positively charged carbon, helping to disperse the positive charge and stabilize the carbocation. libretexts.org The tertiary carbocation formed from this compound has three alkyl groups (two methyl, one tridecyl) donating electron density to the positive center.

Hyperconjugation: This involves the delocalization of electrons from adjacent C-H or C-C sigma bonds into the empty p-orbital of the carbocation. masterorganicchemistry.com The tertiary carbocation has numerous adjacent sigma bonds, allowing for more effective hyperconjugation and greater stabilization compared to the secondary alternative. masterorganicchemistry.com

Because the initial protonation of this compound directly forms a highly stable tertiary carbocation, rearrangements like hydride or alkyl shifts are not expected in this case. Such rearrangements typically occur when a less stable carbocation (e.g., secondary) can rearrange to a more stable one (e.g., tertiary). libretexts.org The reaction intermediate is therefore relatively straightforward, leading directly to the final product without complex dynamic processes.

Oxidative Transformations of the Carbon-Carbon Double Bond

The double bond of this compound is susceptible to various oxidative reactions, which can lead to the formation of epoxides, diols, or cleavage products like ketones.

A green and selective method for alkene oxidation is enzymatic epoxidation. Unspecific peroxygenases (UPOs) are robust extracellular enzymes that can catalyze the epoxidation of long-chain alkenes using hydrogen peroxide (H₂O₂) as a benign co-substrate. mdpi.comnih.gov These biocatalysts are an attractive alternative to traditional methods that may require harsh conditions or heavy metal catalysts. mdpi.com

Studies have shown that fungal peroxygenases can effectively epoxidize long-chain terminal alkenes (C12 to C20). researchgate.net While this compound is an internal alkene, the principles of UPO catalysis are applicable. The enzyme would facilitate the transfer of an oxygen atom from H₂O₂ to the double bond, forming 2,2-dimethyl-3-tridecyloxirane. Different UPOs, such as those from Marasmius rotula (MroUPO) or Coprinopsis cinerea (rCciUPO), exhibit varying levels of activity and selectivity. researchgate.net Chemoenzymatic methods, which use lipases to generate a peroxy acid in situ for epoxidation, have also been reported as an effective strategy for various alkenes. researchgate.net

| Method | Catalyst/Reagent | Key Features | Product from this compound |

|---|---|---|---|

| Enzymatic Epoxidation | Unspecific Peroxygenase (UPO) + H₂O₂ | Green chemistry, high selectivity, mild conditions. mdpi.comresearchgate.net | 2,2-Dimethyl-3-tridecyloxirane |

| Chemoenzymatic Epoxidation | Lipase (B570770) + Carboxylic Acid + H₂O₂ | In situ generation of peroxy acid, mild conditions. researchgate.net | 2,2-Dimethyl-3-tridecyloxirane |

| Chemical Epoxidation | m-CPBA | Common laboratory method, good yields. | 2,2-Dimethyl-3-tridecyloxirane |

Besides epoxidation, the double bond of this compound can undergo other selective oxidative transformations.

Ozonolysis: This powerful reaction cleaves the carbon-carbon double bond entirely. wikipedia.org Treatment of the alkene with ozone (O₃) followed by a workup step results in the formation of two carbonyl compounds. masterorganicchemistry.com Since the double bond in this compound is tetrasubstituted (neither carbon has a hydrogen atom), ozonolysis under reductive workup conditions (e.g., using zinc or dimethyl sulfide) will yield two ketones: acetone (B3395972) (from the C2 side) and 2-pentadecanone (B165419) (from the C3 side). youtube.com

Syn-Dihydroxylation: This reaction adds two hydroxyl (-OH) groups across the same face (syn-addition) of the double bond to form a vicinal diol. libretexts.org Reagents like osmium tetroxide (OsO₄, used in catalytic amounts) with an oxidizing agent like N-methylmorpholine N-oxide (NMO), or cold, alkaline potassium permanganate (B83412) (KMnO₄), are commonly used for this transformation. taylorandfrancis.comlibretexts.org This reaction would convert this compound into 2-methylpentadecane-2,3-diol.

Catalytic Functionalizations and Derivatizations

Transition metal catalysis offers a wide array of methods to functionalize or derivatize the double bond of this compound, leading to a variety of saturated and functionalized products.

Catalytic Hydrogenation: This reaction involves the addition of hydrogen (H₂) across the double bond to form an alkane. The hydrogenation of tetrasubstituted alkenes can be challenging due to steric hindrance and requires active catalysts, such as platinum, palladium, or iridium-based catalysts, often under pressure. acs.orgnih.gov The product of the complete hydrogenation of this compound is 2-methylpentadecane. While heterogeneous catalysts like palladium on carbon are common, homogeneous catalysts can offer higher selectivity. youtube.com

Hydroformylation (Oxo Process): This is an important industrial process that adds a hydrogen atom and a formyl group (-CHO) across the double bond, producing an aldehyde. wikipedia.org For internal alkenes, the reaction is often accompanied by isomerization of the double bond to the terminal position to yield a linear aldehyde, which is often the desired product. acs.orgresearchgate.net Catalysts based on rhodium or cobalt are typically used. mt.com Applying this to this compound could potentially yield a mixture of aldehydes after isomerization and addition.

Alkene Metathesis: This catalytic reaction redistributes fragments of alkenes by breaking and reforming double bonds. wikipedia.org While highly effective for terminal alkenes in reactions like ring-closing metathesis, its application to a sterically hindered internal alkene like this compound in cross-metathesis would be challenging and depend heavily on the specific catalyst (e.g., Grubbs' or Schrock catalysts) and reaction partner. masterorganicchemistry.com

Hydrofunctionalization Reactions

Hydrofunctionalization reactions involve the addition of a hydrogen atom and a heteroatom-containing functional group across the double bond of an alkene. For a trisubstituted alkene like this compound, the regiochemical outcome of these additions is a key consideration.

Hydroformylation

Hydroformylation, or the oxo process, introduces a formyl group (-CHO) and a hydrogen atom across the alkene. This reaction is typically catalyzed by transition metal complexes, most commonly rhodium or cobalt. The hydroformylation of trisubstituted alkenes presents a challenge in controlling the regioselectivity, as two new stereocenters can potentially be formed.

Research on the hydroformylation of cyclopropyl-functionalized trisubstituted alkenes has provided insights into the reactivity of sterically hindered double bonds. nih.gov For instance, using a modified hybrid phosphorus ligand, (R,S)-DTBM-Yanphos, with a rhodium catalyst, has shown high chemo-, regio-, and enantioselectivity in the hydroformylation of these challenging substrates. nih.gov This suggests that with appropriate ligand design, selective hydroformylation of this compound could be achieved, favoring the formation of one constitutional isomer. The reaction would likely proceed via a standard associative or dissociative mechanism, depending on the catalyst system, involving coordination of the alkene, migratory insertion, and reductive elimination.

| Substrate Type | Catalyst System | Ligand | Key Findings |

| Cyclopropyl-functionalized trisubstituted alkenes | Rhodium-based | (R,S)-DTBM-Yanphos | High chemo-, regio-, and enantioselectivity (81-98% ee) was achieved, demonstrating the feasibility of selective hydroformylation on sterically hindered alkenes. nih.gov |

Hydroamination

Hydroamination involves the addition of an N-H bond across the double bond to form an amine. This reaction is highly atom-economical. The hydroamination of unactivated internal alkenes, such as this compound, can be challenging due to steric hindrance and potential catalyst inhibition by the amine product. nih.gov

Catalyst systems based on early transition metals (like titanium and zirconium) and late transition metals (such as iridium and rhodium) have been developed for alkene hydroamination. nih.govnih.gov For sterically hindered internal alkenes, intramolecular hydroamination is more facile, often requiring a directing group to achieve regioselectivity. nih.gov Intermolecular hydroamination of trisubstituted alkenes generally requires forcing conditions and can lead to mixtures of regioisomers. The mechanism typically involves either activation of the amine through deprotonation or activation of the alkene via coordination to the metal center. nih.gov

Hydrocyanation

Hydrocyanation is the addition of a hydrogen atom and a cyanide group across the double bond, yielding a nitrile. This reaction is a powerful tool for carbon-carbon bond formation. The hydrocyanation of unactivated alkenes typically requires a catalyst, with nickel complexes of phosphite (B83602) ligands being common. wikipedia.org

For trisubstituted alkenes, the regioselectivity of hydrocyanation is influenced by both steric and electronic factors. The addition generally follows an anti-Markovnikov pattern, with the cyanide group adding to the less substituted carbon. However, catalyst and ligand choice can influence this outcome. Transfer hydrocyanation methods, which avoid the direct use of highly toxic hydrogen cyanide, have been developed and can exhibit different regioselectivities. wiley.com The mechanism of nickel-catalyzed hydrocyanation involves the oxidative addition of HCN to the metal center, followed by alkene insertion and reductive elimination. wikipedia.org

| Hydrofunctionalization Reaction | Catalyst Type | General Regioselectivity on Trisubstituted Alkenes |

| Hydroamination | Early and Late Transition Metals | Challenging, often requires directing groups for selectivity nih.govnih.gov |

| Hydrocyanation | Nickel-Phosphite Complexes | Generally anti-Markovnikov, but can be ligand-dependent wikipedia.orgwiley.com |

Tandem Reaction Sequences for Downstream Products

Tandem reactions, where multiple bond-forming events occur in a single pot without isolation of intermediates, offer significant advantages in terms of efficiency and sustainability. This compound can serve as a precursor in various tandem sequences to generate more complex downstream products.

Hydroformylation-Based Tandem Reactions

The aldehyde functionality introduced via hydroformylation is a versatile handle for subsequent transformations.

Tandem Hydroformylation-Hydrogenation: This sequence converts an alkene directly into an alcohol with one additional carbon atom. The hydroformylation reaction is followed by the in-situ hydrogenation of the resulting aldehyde. wikipedia.org This can be achieved using a single catalyst that is active for both transformations or, more commonly, a dual-catalyst system. For example, a rhodium catalyst for hydroformylation can be combined with a ruthenium catalyst for hydrogenation. researchgate.net This one-pot process is highly efficient for producing alcohols from alkenes.

Tandem Hydroaminomethylation: This reaction sequence involves hydroformylation, condensation with an amine, and subsequent hydrogenation of the resulting enamine or imine to yield a higher amine. nih.govacs.org This three-step, one-pot process is a highly atom-economical method for the synthesis of amines from alkenes. The regioselectivity of the initial hydroformylation step dictates the structure of the final amine product. researchgate.net

| Tandem Sequence | Initial Reaction | Subsequent Reaction(s) | Final Product |

| Hydroformylation-Hydrogenation | Hydroformylation | Hydrogenation | Alcohol |

| Hydroaminomethylation | Hydroformylation | Condensation with Amine, Hydrogenation | Amine |

Heck Reaction-Based Tandem Sequences

The Mizoroki-Heck reaction, which couples an alkene with an aryl or vinyl halide, can be the starting point for tandem sequences. wikipedia.org While the Heck reaction itself is not a hydrofunctionalization, it can be integrated into tandem processes. For trisubstituted alkenes, the Heck reaction can be challenging but has been achieved under specific conditions. nih.govfrontiersin.org

A potential tandem sequence involving a trisubstituted alkene like this compound could involve an initial Heck coupling followed by an intramolecular cyclization or another intermolecular reaction. For instance, a "domino" elimination/Heck sequence has been reported where an alkene is generated in situ and then participates in a Heck reaction. nih.gov This highlights the possibility of designing complex transformations starting from a simple alkene precursor.

Sophisticated Analytical and Spectroscopic Characterization of 2 Methyl 2 Pentadecene Isomers

Advanced Chromatographic Separation Techniques for Isomers

Chromatographic techniques are fundamental in isolating individual isomers of 2-Methyl-2-pentadecene from complex hydrocarbon matrices. The subtle differences in the physical and chemical properties of these isomers demand high-resolution separation methods.

High-resolution gas chromatography (GC) is a powerful tool for the separation of volatile and semi-volatile compounds like this compound isomers. The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a long capillary column. For long-chain alkenes, the choice of the stationary phase is critical for achieving the desired resolution.

Mid-polarity stationary phases, such as those containing poly(trifluoropropylmethylsiloxane), have demonstrated success in resolving complex mixtures of long-chain alkenes, including their positional and geometric isomers. researchgate.net The use of long capillary columns, sometimes extending to hundreds of meters, significantly enhances the separation efficiency, allowing for the baseline resolution of even closely related isomers. stackexchange.com Factors such as column length, film thickness, and the chemical nature of the stationary phase all play a significant role in the separation process. researchgate.net Temperature programming, where the column temperature is gradually increased during the analysis, is also a key parameter that can be optimized to improve the separation of isomers with different boiling points. mdpi.com

| Parameter | Typical Conditions/Considerations | Impact on Separation |

|---|---|---|

| Stationary Phase | Mid-polarity (e.g., poly(trifluoropropylmethylsiloxane)), Nematic liquid crystals | Influences selectivity towards positional and geometric isomers. researchgate.netresearchgate.net |

| Column Length | 60 m, 105 m, up to 300 m | Longer columns provide higher resolution. researchgate.netstackexchange.com |

| Film Thickness | 0.1 µm to 0.25 µm | Affects retention times and peak resolution. researchgate.net |

| Temperature Program | Optimized ramp rates (e.g., 2°C/min) | Crucial for separating isomers with different volatilities. gcms.cz |

| Carrier Gas | Hydrogen, Helium | Affects efficiency and analysis time. |

Liquid chromatography (LC) offers a complementary approach to GC, particularly for the separation of non-volatile or thermally labile compounds. For alkene isomers, the use of isomer-selective stationary phases is paramount. Silver-ion chromatography is a powerful technique that leverages the reversible interaction between silver ions and the π-electrons of a double bond. aocs.orgaocs.org

In silver-ion HPLC, a stationary phase, often silica-based, is loaded with silver ions. aocs.org The separation is based on the number, geometry, and position of the double bonds in the analyte molecules. nih.gov The strength of the interaction, and thus the retention time, increases with the number of double bonds. nih.gov Furthermore, cis isomers are retained more strongly than trans isomers due to the more accessible double bond for complexation with the silver ions. aocs.org Positional isomers can also be separated based on the steric hindrance around the double bond. nih.gov The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like acetonitrile (B52724) or isopropanol, is carefully optimized to achieve the desired separation. nih.gov

| Factor | Principle of Separation | Effect on Retention |

|---|---|---|

| Number of Double Bonds | Stronger interaction with more double bonds. | Increased retention with more double bonds. nih.gov |

| Geometric Isomerism | cis isomers interact more strongly than trans isomers. | cis isomers have longer retention times. aocs.org |

| Positional Isomerism | Steric hindrance around the double bond affects interaction strength. | Varies depending on the specific isomer. nih.gov |

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural elucidation of organic molecules. It provides highly accurate mass measurements, which can be used to determine the elemental composition of a compound. researchgate.net This capability is crucial for distinguishing between isomers and identifying unknown compounds in complex mixtures. researchgate.net

The coupling of gas chromatography with mass spectrometry (GC-MS) is a widely used and powerful analytical technique for the analysis of complex hydrocarbon mixtures. labmanager.comnih.gov The GC separates the components of the mixture, and the MS provides mass information for each separated component, allowing for their identification. labmanager.com In the context of this compound isomers, GC-MS can be used to confirm the identity of the separated isomers by comparing their mass spectra to library spectra or by interpreting the fragmentation patterns. nih.gov

The fragmentation of long-chain alkanes and alkenes in the mass spectrometer often follows predictable pathways. jove.com For branched alkanes, fragmentation is favored at the branching points due to the formation of more stable carbocations. ic.ac.uk Alkenes typically show more abundant molecular ions than their corresponding alkanes. ic.ac.uk The analysis of these fragmentation patterns can provide valuable information about the position of the methyl group and the double bond in the this compound isomers. Comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOFMS) offers even greater resolving power for extremely complex hydrocarbon mixtures. core.ac.ukresearchgate.net

Laser mass spectrometry (LMS) represents a soft ionization technique that can be particularly useful for the analysis of long-chain hydrocarbons that might be prone to fragmentation with other ionization methods. nih.gov Techniques like two-step laser mass spectrometry (L2MS) can provide information on the molecular weight of the compounds with minimal fragmentation. nih.gov While not as commonly used for routine analysis as GC-MS, LMS can be a valuable tool for the detailed characterization of specific long-chain hydrocarbons and for studying their ionization behavior. datapdf.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural and stereochemical elucidation of organic molecules. It provides detailed information about the chemical environment of each atom in a molecule, allowing for the unambiguous determination of its structure.

For this compound isomers, ¹H NMR and ¹³C NMR spectroscopy would be the primary techniques used.

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons, their connectivity, and their chemical environment. The chemical shifts of the vinylic protons would be indicative of the position of the double bond, and the coupling constants between them could help determine the geometry (E or Z) of the double bond. The signals from the methyl and methylene (B1212753) groups would provide further structural information.

¹³C NMR: The carbon NMR spectrum would show a distinct signal for each unique carbon atom in the molecule. The chemical shifts of the sp² hybridized carbons would confirm the position of the double bond.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish the connectivity between protons and carbons, providing a complete and unambiguous structural assignment. core.ac.ukencyclopedia.pub For determining the stereochemistry, NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to identify protons that are close in space, which can help to differentiate between geometric isomers. core.ac.uk

| NMR Technique | Information Provided | Application to this compound Isomers |

|---|---|---|

| ¹H NMR | Proton chemical shifts, coupling constants, integration. | Determine proton environments, connectivity, and double bond geometry. |

| ¹³C NMR | Carbon chemical shifts. | Identify unique carbon atoms and confirm the position of the double bond. |

| COSY | ¹H-¹H correlations through bonds. | Establish the proton spin systems and connectivity. encyclopedia.pub |

| HSQC | Direct ¹H-¹³C correlations. | Assign protons to their directly attached carbons. core.ac.uk |

| HMBC | Long-range ¹H-¹³C correlations. | Establish the carbon skeleton and connect different spin systems. encyclopedia.pub |

| NOESY | ¹H-¹H correlations through space. | Determine the stereochemistry (e.g., E/Z isomers) by identifying protons that are spatially close. core.ac.uk |

Multi-Dimensional NMR Techniques (e.g., ¹H NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, including complex isomers of long-chain alkenes.

¹H NMR Spectroscopy

One-dimensional proton NMR (¹H NMR) provides crucial information about the chemical environment of hydrogen atoms within a molecule. For an isomer like this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons in different parts of the molecule.

Key expected proton signals for this compound include:

Vinylic Proton: A signal corresponding to the hydrogen atom on the carbon-carbon double bond (=CH-). The chemical shift of this proton would be indicative of its electronic environment.

Allylic Protons: Signals for the protons on the carbon atoms adjacent to the double bond. These are typically deshielded compared to other alkyl protons.

Methyl Protons: Distinct signals for the methyl group attached to the double bond and the terminal methyl group of the long alkyl chain.

Methylene Protons: A complex region of overlapping signals for the numerous methylene (-CH₂-) groups in the pentadecyl chain.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Vinylic (=CH-) | ~5.1 - 5.3 | Triplet (t) | Coupled to the adjacent methylene group. |

| Allylic (-C=C-CH₂-) | ~1.9 - 2.1 | Quartet (q) | Deshielded due to proximity to the double bond. |

| Methyl (on C=C) | ~1.6 - 1.7 | Singlet (s) | Attached to a quaternary carbon of the double bond. |

| Methylene (-CH₂-)n | ~1.2 - 1.4 | Multiplet (m) | Overlapping signals from the long alkyl chain. |

| Terminal Methyl (-CH₃) | ~0.8 - 0.9 | Triplet (t) | Typical chemical shift for a terminal methyl group in an alkane chain. |

2D NMR Spectroscopy

Two-dimensional NMR techniques are indispensable for deciphering the complex structures of isomers by revealing through-bond and through-space correlations between nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically over two to three bonds. emerypharma.comlibretexts.org For this compound, a COSY spectrum would show correlations between the vinylic proton and the adjacent allylic methylene protons, as well as correlations between the protons within the long alkyl chain. This helps to confirm the connectivity of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached. wikipedia.org An HSQC spectrum of this compound would definitively assign the proton signals to their corresponding carbon atoms in the alkene and alkyl regions of the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons, such as the C2 carbon in this compound, by observing correlations from the surrounding methyl and methylene protons.

The application of these 2D NMR methods allows for the unambiguous assignment of all proton and carbon signals, which is critical for distinguishing between positional and geometric isomers of this compound.

Solid-State NMR for Molecular Assembly and Confinement Effects

While solution-state NMR provides detailed information about individual molecules, solid-state NMR (ssNMR) offers unique insights into the structure, packing, and dynamics of molecules in the solid phase. nih.gov For a long-chain alkene like this compound, ssNMR can reveal how the molecules arrange themselves in a crystalline or amorphous solid.

Key applications of ssNMR for studying this compound isomers include:

Polymorphism: Different crystalline forms (polymorphs) of the same isomer can exhibit distinct ssNMR spectra due to differences in molecular packing and conformation.

Molecular Conformation: ssNMR can detect the presence of different conformers (e.g., gauche vs. anti) within the long alkyl chain, which are often averaged out in solution.

Intermolecular Interactions: Techniques like ¹H-¹H correlation experiments under fast magic-angle spinning can probe the proximity of different molecules in the solid state, providing information about how they pack together. nih.gov

Although specific ssNMR studies on this compound are not documented, the principles of this technique suggest its potential for characterizing the supramolecular assembly and the effects of confinement on the molecular structure. nih.govresearchgate.net

Vibrational Spectroscopy for Molecular Conformation and Functional Group Analysis

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. libretexts.org The IR spectrum of this compound is expected to show characteristic absorption bands for its alkene and alkane functionalities.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| =C-H Stretch | ~3000 - 3100 | Medium | Characteristic of vinylic C-H bonds. |

| C-H Stretch (sp³) | ~2850 - 2960 | Strong | From the methyl and methylene groups. |

| C=C Stretch | ~1640 - 1680 | Weak to Medium | The substitution pattern affects the intensity. For a trisubstituted alkene, this band can be weak. pressbooks.pub |

| C-H Bend (sp³) | ~1375 and ~1465 | Medium | Bending vibrations of methyl and methylene groups. |

The IR spectrum of a related, smaller molecule, 2-methyl-2-pentene, shows a C=C stretching vibration around 1675 cm⁻¹. nist.govchemicalbook.com The "fingerprint region" (below 1500 cm⁻¹) of the IR spectrum contains a complex pattern of bending and stretching vibrations that is unique to the specific isomer and its conformation. docbrown.infodocbrown.info

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of light. wikipedia.org While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in the polarizability. libretexts.org

For this compound, the C=C stretching vibration is expected to produce a strong signal in the Raman spectrum, typically in the range of 1640-1680 cm⁻¹. This is because the polarizability of the electron cloud of the double bond changes significantly during the stretching motion. In contrast, the C=C stretch in symmetrically substituted alkenes can be weak or absent in the IR spectrum, making Raman spectroscopy particularly useful for identifying this functional group.

Studies on long-chain n-alkanes have shown that Raman spectroscopy, particularly in the low-frequency region, can provide information about the longitudinal acoustic mode (LAM), which is related to the all-trans chain length. shu.ac.uk This could potentially be used to study the conformational order of the pentadecyl chain in this compound.

X-ray Diffraction and Crystallography for Crystalline Structure and Packing Arrangements

X-ray diffraction (XRD) and single-crystal X-ray crystallography are powerful techniques for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of an isomer of this compound can be grown, X-ray crystallography can provide a definitive determination of its molecular structure, including bond lengths, bond angles, and the conformation of the alkyl chain.

Furthermore, this technique reveals how the molecules pack together in the crystal lattice, providing valuable information about intermolecular forces. Studies on the crystallography of long-chain alkanes have shown that they often adopt layered structures with the alkyl chains aligned in parallel. core.ac.uk Similar packing motifs might be expected for this compound, with the methyl group on the double bond influencing the specific packing arrangement.

While no specific crystal structure for this compound has been reported, the principles of X-ray crystallography indicate that it is the ultimate method for unambiguously determining the solid-state structure and packing of its isomers, should suitable crystalline material be obtained. nih.gov

Natural Occurrence, Biosynthesis, and Ecological Roles of Methyl Branched Pentadecenes

Identification in Biological Systems and Natural Extracts

While specific documentation of 2-Methyl-2-pentadecene in plants and microorganisms is not extensively detailed in readily available scientific literature, the closely related isomer, 1-Pentadecene, 2-methyl- , has been identified in the ootheca (egg case) of the Egyptian Pygmy Mantis (Miomantis paykullii). This finding suggests that methyl-branched pentadecenes are part of the chemical composition of insect reproductive structures.

In general, methyl-branched hydrocarbons are common constituents of insect cuticular hydrocarbons (CHCs). These compounds, along with n-alkanes and alkenes, form a waxy layer on the insect's cuticle that primarily serves to prevent desiccation. The composition of these CHCs, including the presence and position of methyl branches and double bonds, is often species-specific and can vary with age, sex, and diet. While the specific identification of this compound across a wide range of insect species is not broadly documented, the presence of various methyl-branched alkanes and alkenes is a well-established characteristic of insect chemistry.

The ecological significance of methyl-branched alkenes in insects often extends beyond simple waterproofing. These compounds are frequently involved in chemical communication. Cuticular hydrocarbons can act as pheromones or kairomones, mediating interactions between individuals of the same species or between different species.

Methyl-branched hydrocarbons are particularly important in recognition cues. For instance, in many social insects, the specific blend of CHCs allows colony members to distinguish nestmates from non-nestmates. The structural diversity afforded by methyl branching and the position of double bonds allows for a high degree of signal specificity. For example, certain methyl-branched alkanes have been shown to be crucial for host recognition by parasitoid wasps. While the specific role of this compound in chemical communication has not been explicitly detailed, its structural features are consistent with compounds known to be active in insect chemical ecology. The presence of its isomer in an insect's egg case may suggest a role in protecting the eggs from desiccation or microbial attack, or potentially in species recognition.

Biosynthetic Pathways and Enzyme Mechanisms

The biosynthesis of methyl-branched alkenes in insects is an extension of fatty acid synthesis. The process begins with the creation of a fatty acid backbone. The methyl branch is introduced through the substitution of a malonyl-CoA molecule with a methylmalonyl-CoA molecule during the chain elongation process. This step is catalyzed by fatty acid synthase (FAS).

Following the formation of the very-long-chain fatty acid, it is typically reduced to a fatty aldehyde. The final step in the biosynthesis of the alkene is believed to involve a P450 enzyme from the CYP4G family, which acts as an oxidative decarbonylase, removing the carbonyl carbon to form the hydrocarbon. The position of the double bond is determined by the specific desaturase enzymes that act on the fatty acid precursor. For a compound like this compound, this would involve a desaturation step at the second carbon position of the methylated fatty acid precursor.

In some microorganisms, alkene biosynthesis can occur through different pathways, such as the head-to-head condensation of two fatty acid derivatives. For example, in the bacterium Pseudomonas maltophilia, the biosynthesis of methyl-branched polyunsaturated hydrocarbons involves the condensation of branched and normal fatty acid chains. Another pathway found in some bacteria involves a polyketide synthase-like enzymatic pathway.

The precise structure and abundance of cuticular hydrocarbons, including methyl-branched alkenes, are under genetic control. The genes responsible for the production of specific CHC profiles are complex and involve several enzyme families. Key gene families implicated in CHC biosynthesis include:

Fatty Acid Synthases (FASs): These enzymes are responsible for the initial chain elongation and the incorporation of methyl groups from methylmalonyl-CoA.

Elongases: These enzymes extend the carbon chain of the fatty acid precursors to the appropriate length for CHCs.

Desaturases: These enzymes introduce double bonds into the fatty acid chain at specific locations, thus determining the alkene's isomeric form.

Cytochrome P450 enzymes (CYP4G family): These enzymes are involved in the final conversion of fatty aldehydes to hydrocarbons.

Studies in various insect species, such as the fruit fly Drosophila melanogaster, have shown that variations in the expression of these genes can lead to significant differences in the CHC profile between species, sexes, and even individuals. This genetic basis allows for the evolution of specific chemical signals for communication and adaptation to different environmental conditions. The regulation of these genes is complex and can be influenced by hormonal and environmental factors.

Presence in Complex Natural and Anthropogenic Mixtures (e.g., Crude Oil, Bio-oils)

Methyl-branched pentadecenes are also found in complex geological and anthropogenic mixtures. The isomer 1-Pentadecene, 2-methyl- has been identified as a chemical constituent of crude oil. The presence of such branched alkenes in petroleum is indicative of the biological origin of the oil, as these molecules are derived from the thermal degradation of organic matter from ancient organisms.

While the direct identification of this compound in bio-oils from sources like the pyrolysis of biomass is not explicitly documented in the provided search results, the chemical complexity of bio-oils suggests that a variety of branched and unsaturated hydrocarbons could be present. The composition of bio-oil is highly dependent on the feedstock and the pyrolysis conditions. Given that plant and microbial biomass can contain precursors to such compounds, it is plausible that methyl-branched pentadecenes could be formed during these processes.

Computational Chemistry and Molecular Modeling of 2 Methyl 2 Pentadecene

Quantum Chemical Calculations

Quantum chemical calculations, which are based on the fundamental principles of quantum mechanics, offer a detailed view of the electronic and geometric properties of 2-Methyl-2-pentadecene.

Methods like Density Functional Theory (DFT) and Hartree-Fock Self-Consistent Field (HF-SCF) are employed to investigate the electronic structure of this compound. These calculations can predict various molecular parameters that are crucial for understanding its reactivity. indexcopernicus.comresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity. indexcopernicus.com A smaller gap generally suggests higher reactivity.

For this compound, the double bond is the most reactive site. The electron density is highest around this bond, making it susceptible to electrophilic attack. Molecular Electrostatic Potential (MEP) maps can visualize these electron-rich regions (typically colored in red or yellow) and electron-poor regions (colored in blue), thereby predicting sites for nucleophilic and electrophilic attack. researchgate.net

Table 1: Predicted Electronic Properties of this compound (Illustrative Data)

| Property | Predicted Value | Method |

| HOMO Energy | -6.5 eV | DFT/B3LYP |

| LUMO Energy | 1.2 eV | DFT/B3LYP |

| HOMO-LUMO Gap | 7.7 eV | DFT/B3LYP |

| Dipole Moment | ~0.3 D | DFT/B3LYP |

Note: The data in this table is illustrative and represents typical values expected for a long-chain alkene like this compound based on quantum chemical calculations.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For a long-chain molecule like this compound, with numerous single bonds, a vast number of conformations are possible.

Computational methods can be used to explore the potential energy surface of the molecule and identify the most stable conformations (energy minima). nih.gov The relative energies of different conformers determine their population at a given temperature. The long alkyl chain will likely adopt a staggered conformation to minimize steric hindrance. The presence of the methyl group near the double bond will also influence the local conformational preferences.

The energy landscape of this compound can be visualized as a complex terrain with valleys corresponding to stable conformers and mountains representing the energy barriers for conformational changes. nih.gov Understanding this landscape is crucial for predicting the molecule's physical properties and how it interacts with other molecules.

Molecular Dynamics Simulations for Condensed Phase Behavior

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a system of molecules. This is particularly useful for understanding the properties of this compound in its liquid or solid state.

In the condensed phase, molecules of this compound interact with each other primarily through weak van der Waals forces. The long, nonpolar alkyl chains will tend to align with each other to maximize these interactions, a phenomenon that can lead to self-assembly into ordered structures, especially at lower temperatures.

MD simulations can model these interactions and predict how the molecules will arrange themselves. The simulations can reveal details about the local ordering and packing of the molecules, which are important for understanding properties like viscosity and phase behavior.

Transport properties, such as diffusion and viscosity, are critical for understanding how this compound behaves in a fluid. MD simulations can be used to calculate the self-diffusion coefficient of the molecule by tracking the mean square displacement of molecules over time.

These simulations can also provide insights into the mechanisms of diffusion, showing how molecules move past each other and how this movement is affected by factors like temperature and pressure. This information is valuable for applications where the transport of this compound is important.

Table 2: Predicted Transport Properties of this compound at 298 K (Illustrative Data)

| Property | Predicted Value | Method |

| Self-Diffusion Coefficient | 1.5 x 10⁻⁵ cm²/s | MD Simulation |

| Viscosity | 2.1 cP | MD Simulation |

Note: The data in this table is illustrative and represents typical values expected for a molecule of this size and structure based on molecular dynamics simulations.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to build mathematical models to predict the properties of chemicals based on their molecular structure. These models are developed by finding a statistical relationship between a set of calculated molecular descriptors and an experimentally measured property.

For this compound, QSPR models could be developed to predict a wide range of properties, such as boiling point, vapor pressure, and solubility. The first step in QSPR modeling is to calculate a large number of molecular descriptors for this compound. These descriptors can be based on its topology, geometry, or electronic structure.

Once the descriptors are calculated, statistical methods like multiple linear regression, partial least squares, or machine learning algorithms are used to build a model that correlates the descriptors with the property of interest. A well-validated QSPR model can then be used to predict the properties of other, similar compounds without the need for experimental measurements.

Development of Predictive Models from Molecular Descriptors

Predictive models, particularly Quantitative Structure-Property Relationship (QSPR) models, are developed to establish a mathematical relationship between the chemical structure of a molecule and its properties. researchgate.net This is achieved by calculating a set of numerical values, known as molecular descriptors, that encode different aspects of the molecule's structure. chemintelligence.com

For this compound, a long-chain alkene, a wide array of molecular descriptors can be calculated from its two-dimensional representation and three-dimensional geometry. These descriptors fall into several categories:

Constitutional Descriptors: These are the simplest descriptors, derived from the molecular formula and connectivity. They include molecular weight, atom counts, and bond counts.

Topological Descriptors: These describe the atomic connectivity in the molecule, such as branching and shape. Examples include the Wiener index and Kier & Hall connectivity indices.

Geometrical Descriptors: These are derived from the 3D coordinates of the atoms and describe the molecular size and shape, such as molecular surface area and volume.

Quantum-Chemical Descriptors: These are calculated using quantum mechanics and describe the electronic properties of the molecule, such as dipole moment, frontier orbital energies (HOMO/LUMO), and partial charges on atoms. ucla.edu

Once calculated, these descriptors serve as the input variables for statistical and machine learning algorithms to build a predictive model. mdpi.com A common approach is to use multilinear regression (MLR) or more advanced techniques like artificial neural networks (ANN) to correlate a selection of these descriptors with a known experimental property (e.g., boiling point, density, viscosity) for a set of similar molecules. acs.orgbohrium.com The goal is to create a robust model that can accurately predict the property for new compounds like this compound, for which experimental data may be unavailable. researchgate.net

| Descriptor Class | Descriptor Example | Description |

|---|---|---|

| Constitutional | Molecular Weight | Sum of the atomic weights of all atoms in the molecule. |

| Topological | Wiener Index | Sum of the distances between all pairs of non-hydrogen atoms in the molecular graph. |

| Geometrical | Molecular Surface Area | The surface area of the molecule's 3D structure. |

| Quantum-Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. |

| Quantum-Chemical | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons. |

Correlation with Experimental Behavior

A critical step in the development of computational models is their validation through correlation with experimental data. researchgate.net The predictive power of a QSPR model is meaningless unless it can accurately reproduce known experimental values and reliably predict properties for untested compounds. nih.gov For this compound, this involves comparing the values predicted by the models (from section 6.3.1) with its measured physicochemical properties.

While extensive experimental data for this compound is not widely published, key properties such as boiling point, density, and viscosity can be determined experimentally. The correlation between the predicted and experimental values is typically assessed using statistical metrics like the coefficient of determination (R²) and root mean square error (RMSE). A high R² value (close to 1.0) indicates a strong correlation and a reliable model.

Discrepancies between computational predictions and experimental results can arise from limitations in the computational methods, the choice of molecular descriptors, or experimental error. nih.gov In such cases, the model may need to be refined by including more relevant descriptors, using a more sophisticated algorithm, or expanding the training set of molecules to be more representative of the target compound. This iterative process of model building, validation, and refinement is crucial for developing high-fidelity predictive tools. researchgate.net

| Property | Predicted Value (QSPR Model) | Experimental Value (Typical) | Correlation (R²) |

|---|---|---|---|

| Normal Boiling Point (°C) | 285.5 | 283 - 288 | 0.98 (for the model based on a training set of 150 hydrocarbons) |

| Liquid Density (g/cm³ at 20°C) | 0.795 | 0.790 - 0.800 | |

| Viscosity (cP at 20°C) | 3.5 | 3.3 - 3.7 |

Note: The values in Table 2 are illustrative for a typical C16 alkene and represent the goal of a QSPR modeling effort. Actual experimental values for this compound may vary.

Reaction Pathway Modeling and Mechanistic Insight

Computational chemistry provides profound insights into how chemical reactions occur by modeling the entire reaction pathway. For this compound, this involves studying reactions typical for alkenes, such as hydrogenation, oxidation, or addition reactions. researchgate.netwou.edu Methods like Density Functional Theory (DFT) are widely used to explore the potential energy surface of a reaction, identifying the structures and energies of reactants, products, transition states, and intermediates. rsc.orgnih.gov

A key application is the study of hydrogenation, where this compound reacts with hydrogen (H₂) in the presence of a catalyst to form 2-methylpentadecane. chemguide.co.uk Computational models can elucidate the step-by-step mechanism of this process. wou.edu This includes modeling the adsorption of the alkene and hydrogen onto the catalyst surface, the breaking of the H-H bond, the stepwise addition of hydrogen atoms to the double bond, and finally, the desorption of the resulting alkane. researchgate.netkhanacademy.org

By calculating the energy at each point along the reaction coordinate, a reaction energy profile can be constructed. This profile reveals the activation energy (the energy barrier that must be overcome for the reaction to proceed), which is crucial for determining the reaction rate. nih.gov For instance, DFT calculations can determine the activation barriers for the addition of the first and second hydrogen atoms, providing insight into the rate-determining step of the hydrogenation process. nih.gov This level of detail is often difficult to obtain through experimental means alone.

Similarly, the oxidation of this compound can be modeled to understand its combustion properties or its degradation pathways in the environment. researchgate.netosti.govosti.gov These models can identify the initial sites of attack by oxidants (like hydroxyl radicals), predict the formation of various intermediates (such as peroxides and aldehydes), and map out the complex network of subsequent reactions. osti.gov This mechanistic understanding is vital for applications ranging from fuel science to atmospheric chemistry.

| Species/State | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants (Alkene + H₂) | Initial state of separated molecules | 0.0 |

| Adsorbed Complex | Alkene and H₂ adsorbed on catalyst surface | -5.2 |

| Transition State 1 (TS1) | First H atom addition to the double bond | +15.8 |

| Intermediate | Alkyl group attached to the catalyst surface | -10.4 |

| Transition State 2 (TS2) | Second H atom addition | +12.5 |

| Product Complex | Alkane product adsorbed on catalyst surface | -35.7 |

Note: The energy values in Table 3 are representative for a generic alkene hydrogenation pathway and are used to illustrate the type of data generated from reaction pathway modeling.

Emerging Research Frontiers and Future Directions

Development of Novel Stereoselective and Sustainable Synthetic Methodologies

The synthesis of trisubstituted alkenes like 2-Methyl-2-pentadecene with high stereoselectivity remains a significant challenge in organic chemistry due to the small energy differences between their E and Z isomers. snnu.edu.cnacs.org Future research will likely focus on developing novel catalytic strategies that offer precise control over the geometry of the double bond.

Stereoselective Synthesis:

Current advanced methods for the stereoselective synthesis of trisubstituted alkenes, which could be adapted for this compound, include:

Nickel-Catalyzed Benzylation and Alkene Isomerization: This method allows for the efficient synthesis of trisubstituted trans alkenes from terminal olefins. nih.gov

Copper Hydride-Catalyzed Alkyne Hydroalkylation: This approach provides a route to Z-configured trisubstituted alkenes with high stereo- and regioselectivity. acs.org

Julia-Kocienski Olefination: Utilizing specific sulfones, this reaction can produce trisubstituted (Z)-alkenes from ketones with high stereoselectivity. acs.org

Three-Component Reactions: Acid-catalyzed three-component reactions of terminal alkynes, benzylic alcohols, and arenes can yield both Z- and E-isomers of trisubstituted alkenes with excellent stereoselectivity by adjusting reaction conditions. rsc.org

Future efforts will likely focus on tailoring these and other catalytic systems to accommodate the long alkyl chain of this compound, optimizing reaction conditions to achieve high yields and stereoselectivity.

Sustainable Synthesis:

The chemical industry is increasingly moving towards more sustainable practices. For alkene synthesis, this involves replacing traditional high-temperature cracking processes with greener alternatives. rsc.org A promising sustainable route is the dehydration of alcohols. rsc.org For this compound, this would involve the dehydration of 2-methyl-2-pentadecanol. Research in this area will focus on developing efficient and reusable catalysts, such as metal triflates, that can operate under mild conditions. rsc.org

| Synthetic Approach | Potential Stereoselectivity | Key Advantages | Reference |

| Nickel-Catalyzed Benzylation | High (trans) | Utilizes abundant terminal olefins | nih.gov |

| Copper Hydride-Catalyzed Hydroalkylation | High (Z) | High regio- and stereoselectivity | acs.org |

| Julia-Kocienski Olefination | High (Z) | Good yields with various ketones | acs.org |

| Three-Component Reaction | Controllable (E or Z) | Atom-economic | rsc.org |

| Dehydration of Alcohols | Dependent on catalyst and conditions | Sustainable, uses renewable feedstocks | rsc.org |

Integration of Advanced Spectroscopic Probes for In-Situ Reaction Monitoring

Understanding and optimizing the synthesis of this compound requires detailed knowledge of reaction kinetics, intermediates, and byproducts. The integration of advanced spectroscopic probes for in-situ (in the reaction mixture) and operando (under working conditions) monitoring provides real-time insights into these processes. atomfair.com

Key Spectroscopic Techniques:

Fourier Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful tools for monitoring chemical reactions in real-time. mt.comresearchgate.net They can track the disappearance of reactants and the appearance of products by identifying characteristic vibrational bands. atomfair.comnih.gov For the synthesis of this compound, these techniques could be used to monitor the formation of the C=C double bond and follow the isomerization between E and Z forms. atomfair.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR can provide detailed structural information about reactants, intermediates, and products directly in the reaction vessel, offering a comprehensive picture of the reaction mechanism.

Future research will likely involve the use of these in-situ techniques to study the mechanisms of stereoselective syntheses of this compound. This data will be crucial for optimizing reaction conditions to maximize yield and stereoselectivity, as well as for developing more efficient and robust catalytic systems. The combination of FTIR and Raman spectroscopy is particularly powerful as they provide complementary information. nih.gov

Synergistic Approaches Combining Computational and Experimental Chemistry

The synergy between computational modeling and experimental chemistry offers a powerful approach to understanding and predicting the behavior of chemical systems. researchgate.net For this compound, this combination can accelerate the development of new synthetic routes and provide fundamental insights into its reactivity.

Computational Modeling:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other quantum chemical methods can be used to model reaction pathways, calculate activation energies, and predict the stereochemical outcomes of reactions. rsc.orgmdpi.com This is particularly valuable for understanding the factors that control the E/Z selectivity in the synthesis of trisubstituted alkenes. acs.org

Spectroscopic Prediction: Computational models can predict spectroscopic properties (e.g., NMR, IR, Raman spectra) of potential intermediates and products, aiding in their identification from experimental data.

By combining the predictions from computational studies with the results from in-situ spectroscopic monitoring, researchers can gain a comprehensive understanding of the reaction mechanisms involved in the synthesis of this compound. This synergistic approach can guide the rational design of new catalysts and reaction conditions to achieve desired outcomes.

Uncovering New Biological Sources and Biosynthetic Pathways

While the saturated counterpart, 2-methylpentadecane, has been identified in nature, the natural occurrence of this compound is not well-documented. thegoodscentscompany.com However, insects and plants are known to produce a vast array of methyl-branched hydrocarbons, including alkenes, which often serve as signaling molecules or protective coatings. pnas.orgrmit.edu.vnresearchgate.net

Potential Biological Sources:

Insects: Many insects produce methyl-branched alkanes and alkenes as components of their cuticular hydrocarbons, which play crucial roles in chemical communication and preventing desiccation. rmit.edu.vnresearchgate.net The biosynthesis of these compounds involves the insertion of a methyl malonyl-CoA into a growing hydrocarbon chain. pnas.org It is plausible that certain insect species may produce this compound or closely related isomers.

Plants and Microalgae: Plants and microalgae are also known to synthesize long-chain alkenes. nih.govnih.govnih.gov For example, some microalgae can convert C16 and C18 fatty acids into alkenes through a light-dependent pathway. nih.govnih.gov Further investigation into the hydrocarbon profiles of diverse plant and microbial species could reveal natural sources of this compound.

Future research in this area will involve the use of advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), to screen for the presence of this compound in a wide range of biological samples. The discovery of a natural source could pave the way for biotechnological production of this compound and provide insights into its ecological role. The biosynthesis of methyl-branched alkanes in some insects is known to utilize succinate (B1194679) as a precursor. nih.gov

| Organism Type | Known Hydrocarbon Production | Potential for this compound | Reference |

| Insects | Methyl-branched alkanes and alkenes | High | pnas.orgrmit.edu.vnresearchgate.net |

| Plants | Long-chain alkenes | Moderate | nih.gov |

| Microalgae | C17 alkenes from fatty acids | Moderate | nih.govnih.gov |

Exploration of Derivatization for Advanced Chemical Synthesis and Materials Science

The carbon-carbon double bond in this compound is a versatile functional group that can be chemically modified to create a wide range of derivatives with novel properties. This opens up possibilities for its use in advanced chemical synthesis and materials science.

Derivatization Reactions:

The reactivity of the alkene functionality allows for a variety of chemical transformations, including:

Polymerization: Alkenes are the monomers for a vast array of polymers. chemguide.co.ukyoutube.com The presence of the long pentadecyl chain in this compound could be exploited to create polymers with unique properties, such as tailored thermal behavior and solubility. The introduction of branched alkyl chains into polymer backbones is known to influence their physical properties. nih.gov

Oxidation: The double bond can be oxidized to form epoxides, diols, or cleaved to produce smaller carbonyl compounds, which are all valuable intermediates in organic synthesis.

Addition Reactions: A wide range of molecules can be added across the double bond, including hydrogen (hydrogenation), halogens (halogenation), and water (hydration), to produce a variety of functionalized alkanes. wikipedia.org

Advanced Materials:

The long, branched alkyl chain of this compound makes it an interesting building block for new materials. For example, its incorporation into polymers or liquid crystals could lead to materials with unique self-assembly properties and enhanced processability. nih.gov The development of well-defined polymers with pendent alkene functionalities is an active area of research. nih.gov

Future research will focus on exploring these and other derivatization reactions to synthesize novel molecules and materials based on the this compound scaffold. The unique combination of a reactive double bond and a long, branched alkyl chain offers exciting opportunities for the development of new polymers, surfactants, and other functional materials.

Q & A

Q. What protocols assess this compound’s stability under oxidative stress in environmental simulations?

- Answer : Expose samples to UV/O₃ chambers and monitor degradation via LC-QTOF. Identify oxidation products (e.g., epoxides, ketones) and quantify half-lives. Validate with EPR spectroscopy to detect radical intermediates .

Methodological Notes

- Data Contradiction Analysis : When experimental results conflict with literature, re-examine purity (>99% via GC), environmental controls (humidity, light exposure), and instrument calibration .

- Interdisciplinary Integration : Combine synthetic chemistry with computational tools (e.g., CC-DPS’s QSPR models) and advanced analytics (e.g., SPME-GC×GC) for robust conclusions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.